molecular formula C17H15N5OS2 B243305 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide

Cat. No. B243305
M. Wt: 369.5 g/mol
InChI Key: HQRRAQJOPDYOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide can block the activation and proliferation of cancer cells and immune cells, leading to anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the anti-tumor immune response. It also has immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T cells.

Advantages and Limitations for Lab Experiments

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. However, its complex synthesis process and potential off-target effects may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide, including:
1. Clinical trials in humans to evaluate its safety and efficacy in various cancer types and autoimmune diseases.
2. Combination therapy with other anti-cancer or immunomodulatory agents to enhance its therapeutic effects.
3. Development of more potent and selective BTK inhibitors based on the structure of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide.
4. Investigation of the molecular mechanisms underlying its anti-tumor and immunomodulatory effects.
5. Assessment of its potential for use in personalized medicine approaches based on patient-specific genetic and molecular profiles.
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide is a promising small molecule inhibitor with potent anti-tumor and immunomodulatory effects. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has been extensively studied in preclinical models, where it has shown potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as multiple sclerosis.

properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15N5OS2/c1-2-14-19-20-17-22(14)21-16(25-17)12-7-5-11(6-8-12)10-18-15(23)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,18,23)

InChI Key

HQRRAQJOPDYOGI-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4

Origin of Product

United States

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